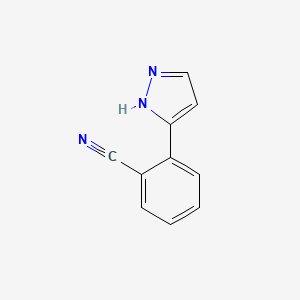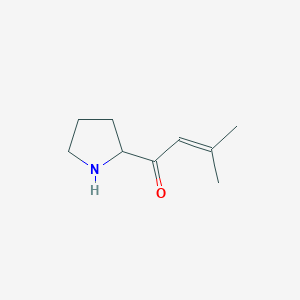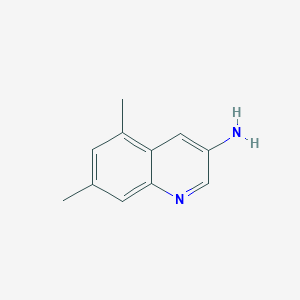
5,7-Dimethylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the use of Grignard reagents for the alkylation of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is becoming increasingly popular to meet environmental regulations .
化学反応の分析
Types of Reactions: 5,7-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt oxide or titanium dioxide under aerobic conditions.
Reduction: Reducing agents such as sodium dithionite or stannous chloride.
Substitution: Reagents like alkyl halides, Grignard reagents, and various acids.
Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .
科学的研究の応用
5,7-Dimethylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 5,7-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is particularly relevant in its antimicrobial activity .
類似化合物との比較
- 7,8-Dimethylquinolin-5-amine
- 5,7-Dibromo-8-hydroxyquinoline
- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
Comparison: 5,7-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
5,7-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-8(2)10-5-9(12)6-13-11(10)4-7/h3-6H,12H2,1-2H3 |
InChIキー |
DFCCZOIFFSPDOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=NC2=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




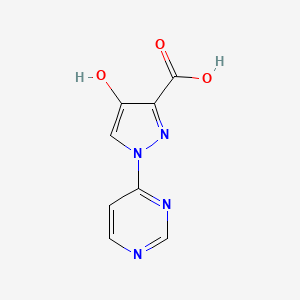
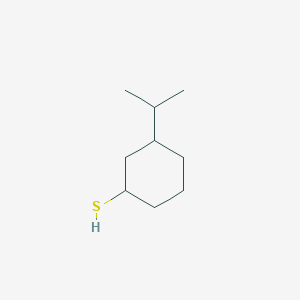
![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
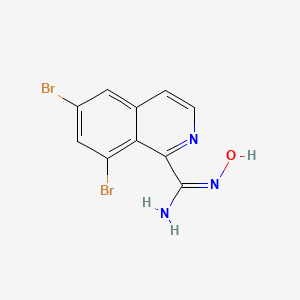
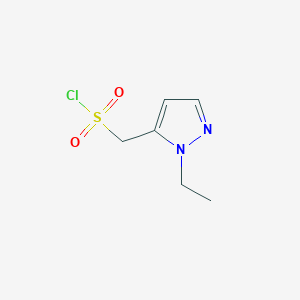
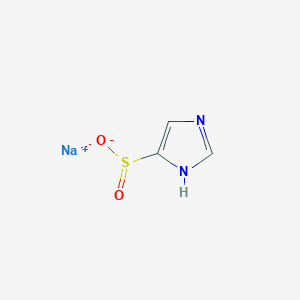
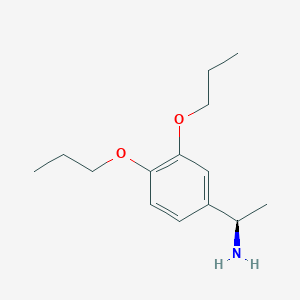

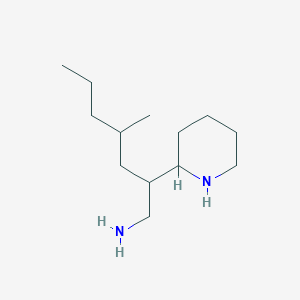
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
